molecular formula C13H12O3 B13942010 2-[(2-methyl-1-naphthalenyl)oxy]Acetic acid CAS No. 4712-94-1

2-[(2-methyl-1-naphthalenyl)oxy]Acetic acid

Cat. No.: B13942010
CAS No.: 4712-94-1
M. Wt: 216.23 g/mol
InChI Key: WKDFUCYYEWUYFU-UHFFFAOYSA-N
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Description

2-[(2-Methyl-1-naphthalenyl)oxy]acetic acid is a naphthalene-derived acetic acid analog featuring a methyl-substituted naphthyloxy group at the 1-position of the naphthalene ring. The methyl group at the 2-position of the naphthalene ring introduces steric and electronic effects that differentiate it from related compounds.

Properties

CAS No.

4712-94-1

Molecular Formula

C13H12O3

Molecular Weight

216.23 g/mol

IUPAC Name

2-(2-methylnaphthalen-1-yl)oxyacetic acid

InChI

InChI=1S/C13H12O3/c1-9-6-7-10-4-2-3-5-11(10)13(9)16-8-12(14)15/h2-7H,8H2,1H3,(H,14,15)

InChI Key

WKDFUCYYEWUYFU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1)OCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-methyl-1-naphthalenyl)oxy]Acetic acid typically involves the reaction of 2-methyl-1-naphthol with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-methyl-1-naphthol attacks the carbon atom of chloroacetic acid, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalysts and controlled reaction environments to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-[(2-methyl-1-naphthalenyl)oxy]Acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The acetic acid moiety can undergo substitution reactions, leading to the formation of esters, amides, or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohols or other reduced forms.

    Substitution: Esters, amides, or other substituted derivatives.

Scientific Research Applications

2-[(2-methyl-1-naphthalenyl)oxy]Acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(2-methyl-1-naphthalenyl)oxy]Acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on the Naphthalene Ring

The presence and position of substituents on the naphthalene ring significantly influence physicochemical properties and reactivity. Key comparisons include:

Compound Name Substituent Position/Type Molecular Formula Molecular Weight CAS Number Key Data Sources
2-[(2-Methyl-1-naphthalenyl)oxy]acetic acid 1-Oxy, 2-Methyl C₁₃H₁₂O₃ 216.23 g/mol Not explicitly provided Inferred from analogs
Acetic acid, (2-naphthalenyloxy)- 1-Oxy (no methyl) C₁₂H₁₀O₃ 202.21 g/mol 120-23-0 IR data, synthesis
[(6-Hydroxy-2-naphthyl)oxy]acetic acid 2-Oxy, 6-Hydroxy C₁₂H₁₀O₄ 218.21 g/mol 10441-36-8 Spectral data
2-[(1-Bromonaphthalen-2-yl)oxy]acetic acid 2-Oxy, 1-Bromo C₁₂H₉BrO₃ 281.10 g/mol 41791-59-7 Structural analysis
2-[4-Methyl-7-[(2-methylnaphthalen-1-yl)methoxy]-2-oxochromen-3-yl]acetic acid Complex chromenyl-naphthyl C₂₄H₂₀O₅ 388.41 g/mol 858745-03-6 Pharmacological analog

Key Observations:

  • Electronic Effects: Electron-withdrawing groups like bromine (CAS 41791-59-7) enhance acidity, whereas electron-donating groups like methoxy (CAS 858745-03-6) or hydroxy (CAS 10441-36-8) alter solubility and hydrogen-bonding capacity .
  • Biological Relevance: Chromenyl derivatives (e.g., CAS 858745-03-6) are associated with anti-inflammatory or anticancer activity, suggesting that substitution patterns can dictate pharmacological profiles .

Molecular Weight and Physicochemical Properties

  • Molecular Weight Trends: Addition of substituents increases molecular weight linearly. For example, bromine substitution adds ~79.9 g/mol compared to the parent compound .
  • Acidity: The pKa of the carboxylic acid group is influenced by adjacent substituents. Hydroxy-substituted analogs (e.g., CAS 10441-36-8) exhibit lower pKa values due to resonance stabilization of the conjugate base .
  • Solubility: Methyl and halogenated derivatives show reduced aqueous solubility compared to hydroxy- or methoxy-substituted compounds, which benefit from polar functional groups .

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